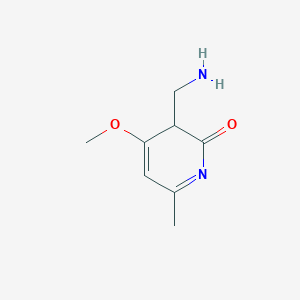

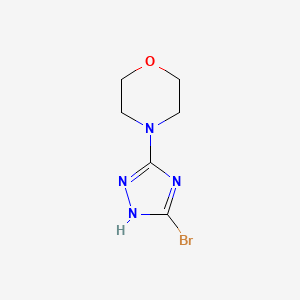

![molecular formula C15H28N2O3 B12347517 tert-Butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12347517.png)

tert-Butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(ヒドロキシメチル)-3,9-ジアザスピロ[5.5]ウンデカン-3-カルボン酸tert-ブチルは、脂肪族と複素環状の要素を組み合わせたユニークな構造を持つスピロ環状化合物です。 この化合物は、その潜在的な生物活性と、より複雑な分子の構成要素としての役割から、医薬品化学において大きな関心を集めています .

準備方法

合成経路と反応条件

1-(ヒドロキシメチル)-3,9-ジアザスピロ[5.5]ウンデカン-3-カルボン酸tert-ブチルの合成は、通常、Prins環化反応を伴います。 反応条件には、多くの場合、Grubbs触媒を用いたオレフィンメタセシス反応が含まれますが、この方法は複雑で高価になる可能性があります .

工業生産方法

この化合物の工業生産には、制御された条件下で大量に化合物を生産するバルクカスタム合成が含まれる場合があります。 このプロセスにより、研究開発目的のために必要な純度と一貫性が確保されます .

化学反応の分析

反応の種類

1-(ヒドロキシメチル)-3,9-ジアザスピロ[5.5]ウンデカン-3-カルボン酸tert-ブチルは、次のようなさまざまな化学反応を受けることができます。

酸化: この反応は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いて、酸素の付加または水素の除去を伴います。

還元: これは、水素化アルミニウムリチウムなどの還元剤を用いて、水素の付加または酸素の除去を伴います。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、オレフィンメタセシスのためのGrubbs触媒、酸化のための過マンガン酸カリウム、還元のための水素化アルミニウムリチウムが含まれます . 条件は目的の反応によって異なりますが、一般的には、目的の生成物が生成されるように、制御された温度と圧力を伴います。

主要な生成物

これらの反応から生成される主要な生成物は、特定の反応経路によって異なります。 たとえば、酸化はカルボン酸を生成する可能性がありますが、還元はアルコールまたはアミンを生成する可能性があります .

科学研究への応用

1-(ヒドロキシメチル)-3,9-ジアザスピロ[5.5]ウンデカン-3-カルボン酸tert-ブチルは、いくつかの科学研究への応用があります。

科学的研究の応用

tert-Butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate has several scientific research applications:

作用機序

1-(ヒドロキシメチル)-3,9-ジアザスピロ[5.5]ウンデカン-3-カルボン酸tert-ブチルの作用機序は、特定の分子標的との相互作用を伴います。 たとえば、結核菌のMmpL3タンパク質の阻害効果を示しており、このタンパク質は結核菌の生存に不可欠です . この阻害は、必須分子の輸送を阻害し、細菌の死につながります。

類似化合物との比較

類似化合物

類似の化合物には、次のものがあります。

- tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

- tert-Butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate

- tert-Butyl 3-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate

独自性

1-(ヒドロキシメチル)-3,9-ジアザスピロ[5.5]ウンデカン-3-カルボン酸tert-ブチルを際立たせているのは、柔軟性を限られた自由度と組み合わせた、ユニークなスピロ環状構造です。 この構造により、幅広い生物活性を実現し、医薬品化学において優位な足場となっています .

特性

IUPAC Name |

tert-butyl 5-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O3/c1-14(2,3)20-13(19)17-9-6-15(12(10-17)11-18)4-7-16-8-5-15/h12,16,18H,4-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVWJNPSVCJUULZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CCNCC2)C(C1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

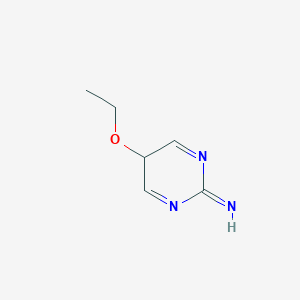

![N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-beta-alanine](/img/structure/B12347438.png)

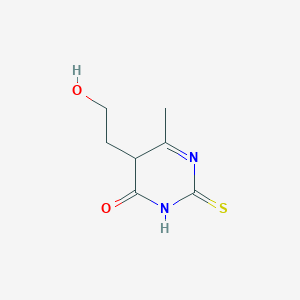

![4-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12347450.png)

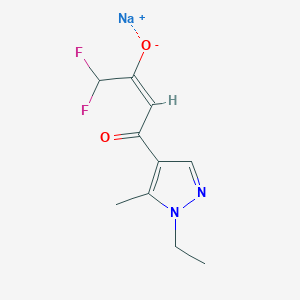

![6-(2,2,2-trifluoroethyl)-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12347484.png)

![Methanone, (2-fluorophenyl)-9H-pyrido[3,4-b]indol-1-yl-](/img/structure/B12347488.png)

![Ethanone,1-(2-thienyl)-, O-[(4-methylphenyl)sulfonyl]oxime](/img/structure/B12347497.png)